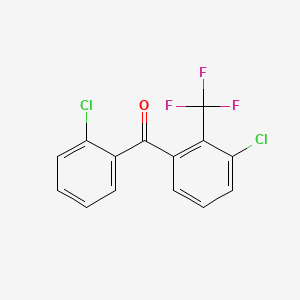
1H-Imidazole, 2,2'-(1,5-pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 2,2’-(1,5-pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro- is a complex organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique structure, which includes a pentanediylbis(oxy-4,1-phenylene) linkage, making it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2,2’-(1,5-pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro- typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound often employs high-yield synthetic routes that can be scaled up efficiently. The use of N-heterocyclic carbenes as catalysts has become commonplace, providing a robust and recyclable method for producing substituted imidazoles .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 2,2’-(1,5-pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like tert-butylhydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenated reagents and can occur at multiple positions on the imidazole ring.
Common Reagents and Conditions:
Oxidizing Agents: tert-Butylhydroperoxide (TBHP)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenated compounds like aryl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can yield various substituted imidazoles .
Scientific Research Applications
1H-Imidazole, 2,2’-(1,5-pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include key metabolic routes, making it a valuable tool for studying biochemical processes .
Comparison with Similar Compounds
- 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-
- 1H-Imidazole, 1,2-dimethyl-
- 1,2,4,5-tetra(1H-imidazol-1-yl)benzene
Uniqueness: What sets 1H-Imidazole, 2,2’-(1,5-pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro- apart from similar compounds is its unique pentanediylbis(oxy-4,1-phenylene) linkage. This structural feature imparts distinct chemical properties, making it particularly useful in specialized applications such as advanced material synthesis and targeted drug design .
Properties
CAS No. |
80498-67-5 |
|---|---|
Molecular Formula |
C23H28N4O2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-[4-[5-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]pentoxy]phenyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C23H28N4O2/c1(2-16-28-20-8-4-18(5-9-20)22-24-12-13-25-22)3-17-29-21-10-6-19(7-11-21)23-26-14-15-27-23/h4-11H,1-3,12-17H2,(H,24,25)(H,26,27) |
InChI Key |
OIXYPNVIRVOZFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)C4=NCCN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



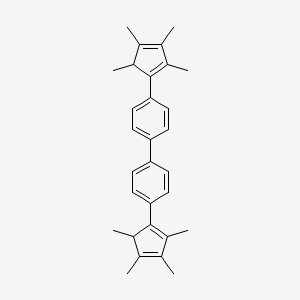
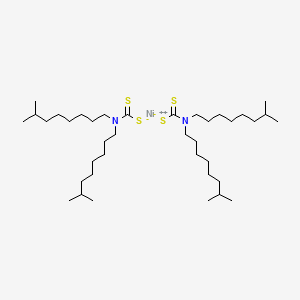
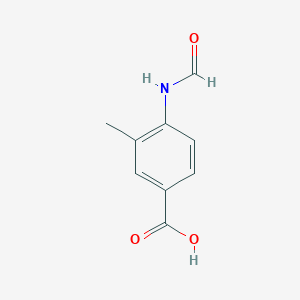
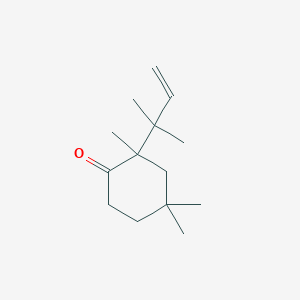
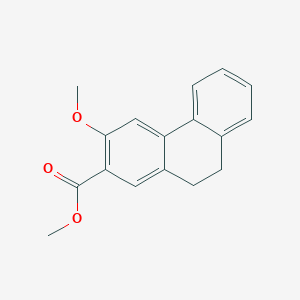
![(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14419178.png)
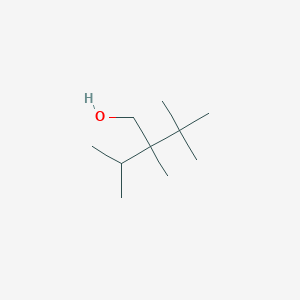

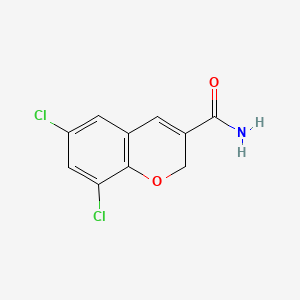
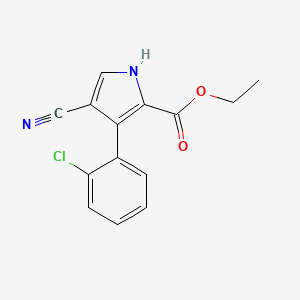
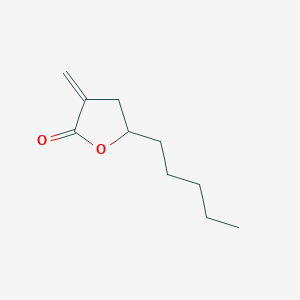
![Phosphonic acid, [(ethylamino)methyl]-, diethyl ester](/img/structure/B14419235.png)
